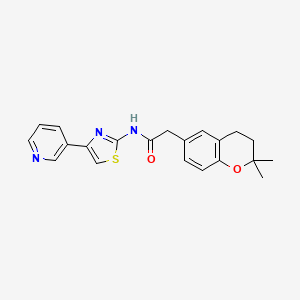

2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

The compound 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide features a chroman core (2,2-dimethylchroman-6-yl) linked via an acetamide bridge to a thiazole ring substituted with a pyridin-3-yl group. This hybrid structure positions the compound as a candidate for therapeutic applications, though its specific biological targets remain to be elucidated.

Properties

Molecular Formula |

C21H21N3O2S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C21H21N3O2S/c1-21(2)8-7-15-10-14(5-6-18(15)26-21)11-19(25)24-20-23-17(13-27-20)16-4-3-9-22-12-16/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,25) |

InChI Key |

GTZFQCRMCCTPSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyridine Ring Introduction: The pyridine ring can be introduced through various methods, including the reaction of pyridine derivatives with suitable electrophiles.

Final Coupling: The final step involves coupling the chroman, pyridine, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

General Synthetic Strategies for Thiazole-Linked Acetamides

The synthesis of thiazole-acetamide hybrids typically involves amide coupling or nucleophilic substitution reactions. Key steps include:

-

Step 1 : Preparation of the chroman-carboxylic acid or its activated ester (e.g., acid chloride).

-

Step 2 : Coupling with a thiazole-amine derivative (e.g., 4-(pyridin-3-yl)thiazol-2-amine) using coupling agents like TBTU, HOBt, or DCC.

-

Step 3 : Purification via recrystallization or chromatography.

Example Synthesis Pathway (based on ):

-

2,2-Dimethylchroman-6-carboxylic acid → Activated as acid chloride using SOCl₂ or CDI.

-

React with 4-(pyridin-3-yl)thiazol-2-amine in dry DCM/THF with a base (e.g., triethylamine).

-

Stir at room temperature for 12–24 hours.

-

Isolate via aqueous workup and recrystallize from ethanol/water.

Key Reaction Optimization Parameters

Reaction conditions for similar acetamide-thiazole hybrids are summarized below:

| Parameter | Typical Conditions | References |

|---|---|---|

| Coupling Agent | TBTU, HATU, or DCC | |

| Solvent | Dry DCM, THF, or DMF | |

| Temperature | 0–30°C (room temperature) | |

| Reaction Time | 4–24 hours | |

| Yield | 60–85% (after purification) |

Functionalization of the Thiazole Ring

The pyridin-3-yl substituent on the thiazole ring may influence reactivity:

-

Electrophilic Substitution : Pyridine’s electron-withdrawing nature directs electrophiles to the C-5 position of the thiazole ring .

-

Nucleophilic Aromatic Substitution : Halogenated thiazoles (e.g., 4-bromo derivatives) allow further cross-coupling (e.g., Suzuki-Miyaura) .

Stability and Reactivity of the Chroman Moiety

The 2,2-dimethylchroman group is generally stable under acidic/basic conditions but may undergo:

-

Oxidation : Chroman → Chromone under strong oxidizing agents (e.g., KMnO₄).

-

Ring-Opening : Acid-catalyzed hydrolysis to form phenolic derivatives.

Anticipated Challenges

-

Steric Hindrance : The 2,2-dimethyl group on the chroman ring may slow coupling reactions.

-

Solubility Issues : Polar aprotic solvents (DMF/DMSO) may be required for homogeneity .

-

Byproduct Formation : Competing reactions at the pyridine’s nitrogen or thiazole’s sulfur .

Comparative Analysis with Structural Analogues

Data from related compounds suggest potential reactivity:

Recommendations for Further Research

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study showed that compounds with similar thiazole and pyridine moieties exhibited selective inhibition against cancer cell proliferation, suggesting that the target compound may also share this property .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The thiazole ring is known for its role in enhancing antimicrobial activity through various mechanisms, including disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound's structure suggests that it may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation. For example, compounds with similar structural features have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are implicated in inflammatory pathways associated with cancer progression .

Interaction with Biological Targets

The presence of the pyridine and thiazole groups indicates potential interactions with biological targets such as receptors and enzymes. These interactions can lead to modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Drug Development

Given its promising biological activities, further studies are warranted to optimize the pharmacokinetic properties of 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide . This includes modifications to enhance solubility and bioavailability.

Clinical Trials

Future clinical trials should focus on assessing the safety and efficacy of this compound in humans, particularly in oncology settings where novel therapies are urgently needed.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. Chroman vs. Coumarin Derivatives

- Coumarin-linked thiazoles (e.g., N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide) () exhibit a lactone ring (coumarin) instead of chroman. In contrast, the chroman group in the target compound offers superior oxidative stability due to its saturated ring .

- Melting Points : Coumarin-thiazole derivatives (e.g., 206–211°C) have higher melting points than chroman analogues, likely due to stronger intermolecular interactions in the crystalline lattice .

B. Thiazole-Acetamide Scaffold

- The N-(thiazol-2-yl)acetamide motif is shared with compounds like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide (). The diphenylacetamide group in the latter enhances steric bulk, reducing solubility compared to the target compound’s chroman group .

- Hydrogen Bonding : Crystal structures of thiazole-acetamides reveal intermolecular N–H···N and C–H···π interactions, critical for stabilizing ligand-receptor complexes. The pyridin-3-yl substituent in the target compound may introduce additional hydrogen-bonding sites compared to phenyl or chlorophenyl groups .

Substituent Effects on Bioactivity and Physicochemical Properties

- Pyridine vs. Imidazole/Thiouracil Substituents : Compounds such as N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k, ) incorporate imidazole-thiazole systems, which show higher yields (78%) and lower melting points (92–94°C) than pyridine-substituted analogues. The pyridin-3-yl group in the target compound may enhance solubility in polar solvents due to its basic nitrogen .

- Chlorophenyl vs. Fluorobenzyl Groups : Chlorine substituents (e.g., in 5l, ) increase molecular weight and lipophilicity (logP), while fluorinated derivatives (e.g., 5m, ) improve metabolic stability. The chroman group’s dimethyl substituents likely reduce polarity, favoring blood-brain barrier penetration .

Spectral and Analytical Data Comparison

Implications for Drug Design

SAR Insights :

- Electron-withdrawing groups (e.g., Cl, F) on aryl rings improve metabolic stability but may reduce solubility.

- Chroman’s saturated ring balances lipophilicity and stability, making it preferable to coumarin for CNS-targeted therapies.

- Pyridin-3-yl substitution offers a balance between hydrogen-bonding capacity and steric accessibility .

Unresolved Questions :

- How does the chroman group affect binding to enzymatic targets compared to coumarin?

- Can the pyridin-3-yl-thiazole moiety engage in dual hydrogen bonding akin to imidazole derivatives ()?

Biological Activity

The compound 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule notable for its potential biological activities. Its unique structure, which includes a chroman moiety and a thiazole-pyridine linkage, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1401583-44-5

Antimicrobial Activity

Research indicates that compounds similar in structure to This compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have demonstrated activity against a range of bacteria, with minimum inhibitory concentrations (MICs) reported between 31.25 and 62.5 µg/mL against standard strains like Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Preliminary studies suggest that compounds with similar structural features can exhibit cytotoxic effects on various cancer cell lines. For example, some thiazole derivatives have shown IC50 values as low as 0.01 µM against prostate carcinoma cells . The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or disrupt cellular processes.

Study on Thiazole Derivatives

A study focusing on thiazole derivatives found that modifications in the substituents significantly affected their biological activities. The introduction of different aromatic groups enhanced the cytotoxicity against human tumor cell lines, indicating a structure-activity relationship (SAR) that could be explored for This compound .

Antimicrobial Efficacy

In another investigation, a series of thiazole and pyridine derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar configurations exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the potential of This compound to serve as a lead compound in drug development .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, and how can purity be optimized?

The compound’s synthesis typically involves coupling a chroman-6-yl acetic acid derivative with a thiazol-2-amine via carbodiimide-mediated amide bond formation. For example, similar acetamide derivatives are synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Purity optimization requires post-synthesis steps such as:

- Recrystallization : Use a 1:1 methylene chloride/methanol mixture to eliminate unreacted starting materials .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in and spectra) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For analogous thiazole-acetamides, deviations in dihedral angles (e.g., 12.32° between acetamide and thiazole moieties) highlight conformational flexibility .

- NMR spectroscopy : NMR identifies aromatic protons (pyridin-3-yl and thiazole protons at δ 7.2–8.5 ppm) and chroman methyl groups (δ 1.2–1.5 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z corresponding to CHNOS).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Contradictions often arise from assay-specific variables:

- Experimental design : Use randomized block designs with split plots to account for variables like cell line heterogeneity or enzyme batch effects .

- Dose-response validation : Perform IC studies in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Mechanistic studies : Combine molecular docking (targeting thiazole-binding pockets) with surface plasmon resonance (SPR) to validate binding affinity discrepancies .

Q. What strategies are effective for studying the environmental fate and stability of this compound in ecotoxicological research?

Adopt methodologies from long-term environmental projects like INCHEMBIOL:

- Abiotic stability : Assess hydrolysis/photolysis in simulated environmental conditions (pH 7.4 buffer, UV light exposure). Monitor degradation via LC-MS/MS .

- Biotic transformation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., chroman ring oxidation products) .

- QSAR modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and polar surface area (PSA) computed via tools like Molinspiration .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

- Lipinski’s Rule of Five : Confirm compliance (molecular weight <500, logP <5, H-bond donors <5, H-bond acceptors <10) to prioritize oral bioavailability .

- ADMET prediction : Use SwissADME or ADMETLab to forecast CYP450 metabolism, blood-brain barrier permeability, and toxicity (e.g., AMES test predictions).

- Docking simulations : Target pyridin-3-yl and thiazole interactions with proteins (e.g., kinase ATP-binding sites) to refine substituent groups .

Q. What experimental approaches are recommended for analyzing intermolecular interactions in solid-state forms of this compound?

- Hydrogen bonding analysis : Identify N–H···N/O interactions via X-ray crystallography (e.g., R(8) motifs in analogous acetamides ).

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate melting points (409–411 K) with crystal packing efficiency .

- Hirshfeld surface analysis : Quantify C–H···π and π-π interactions (e.g., centroid distances <3.7 Å) using CrystalExplorer .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.